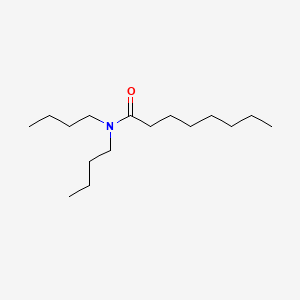

N,N-Dibutyloctanamide

Description

N,N-Dibutyloctanamide (DBOA), a dialkylamide with two n-butyl groups attached to the nitrogen of an octanamide backbone, is a versatile compound with applications in nuclear chemistry and agrochemical formulations. Its synthesis typically involves the reaction of octanoyl chloride with dibutylamine or analogous methods . DBOA exhibits unique physicochemical properties, such as high lipophilicity due to its long alkyl chains, making it effective in metal ion extraction and as a penetration enhancer in pesticides .

Properties

CAS No. |

57303-23-8 |

|---|---|

Molecular Formula |

C16H33NO |

Molecular Weight |

255.44 g/mol |

IUPAC Name |

N,N-dibutyloctanamide |

InChI |

InChI=1S/C16H33NO/c1-4-7-10-11-12-13-16(18)17(14-8-5-2)15-9-6-3/h4-15H2,1-3H3 |

InChI Key |

IRACWGPKDYUZEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibutyloctanamide can be synthesized through the reaction of octanoyl chloride with dibutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Octanoyl chloride+Dibutylamine→this compound+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and the removal of by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dibutyloctanamide can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Conditions involving strong nucleophiles like alkoxides or amines.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Dibutyloctanamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as a building block for the development of pharmaceutical compounds.

Industrial Applications: It is utilized in the production of lubricants, surfactants, and plasticizers.

Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N,N-Dibutyloctanamide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between DBOA and related amides:

Performance in Metal Ion Extraction

DBOA demonstrates superior selectivity for uranium(VI) over thorium(IV) and iron(III) in nitric acid media. Key findings include:

- Extraction Efficiency: DBOA forms a 1:2 complex with UO₂(NO₃)₂, with an extraction equilibrium constant of 4.93 mol⁻⁴·L⁴ at 25°C .

- Thermodynamics : The reaction is exothermic (ΔH = -29.1 kJ/mol), favoring extraction at lower temperatures .

- Selectivity : Minimal extraction of Th⁴⁺ and Fe³⁺ under the same conditions, highlighting its utility in nuclear waste separation .

In contrast, N,N-Dimethyloctanamide lacks the alkyl chain length necessary for effective metal coordination, while N,N-Dibutylacetamide’s shorter acyl chain reduces its stability in acidic media .

Role in Agrochemical Formulations

DBOA and N,N-dibutyldodecanamide are used as penetration enhancers in suspoemulsions containing triazole and strobilurin fungicides. Their long alkyl chains improve the solubility and delivery of active ingredients like tebuconazole . Shorter-chain analogs (e.g., N,N-Dimethyloctanamide) are less effective due to reduced lipid membrane interaction.

Biological Activity

N,N-Dibutyloctanamide, a member of the amide family, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic octane chain and two butyl groups attached to the nitrogen atom. Its molecular formula is , which contributes to its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions may include:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and cellular signaling.

- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into cell membranes, influencing membrane fluidity and permeability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted on various bacterial strains showed that it could inhibit growth at certain concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 mg/mL |

| Staphylococcus aureus | 6.25 mg/mL |

| Candida albicans | 15.0 mg/mL |

This table summarizes the MIC values demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats showed significant reduction in swelling when treated with the compound.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| Medium Dose (50 mg/kg) | 55 |

| High Dose (100 mg/kg) | 75 |

The results indicate a dose-dependent response, suggesting potential therapeutic applications in inflammatory conditions .

Case Studies

- Insecticidal Activity : A study evaluated the effectiveness of this compound as an insecticide against Aedes aegypti. The results indicated a significant mortality rate at higher concentrations, highlighting its potential as a biopesticide .

- Osteoclast Differentiation Inhibition : Another investigation focused on its role in inhibiting osteoclast differentiation. The findings revealed that this compound significantly reduced the formation of multinucleated cells associated with osteoclasts, suggesting applications in osteoporosis treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.